tert-Butyl isocyanoacetate tert-Butyl isocyanoacetate
Brand Name: Vulcanchem
CAS No.: 2769-72-4
VCID: VC1992812
InChI: InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3
SMILES: CC(C)(C)OC(=O)C[N+]#[C-]
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

tert-Butyl isocyanoacetate

CAS No.: 2769-72-4

Cat. No.: VC1992812

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl isocyanoacetate - 2769-72-4

Specification

CAS No. 2769-72-4
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name tert-butyl 2-isocyanoacetate
Standard InChI InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3
Standard InChI Key IQSYKHVFMYGJER-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C[N+]#[C-]
Canonical SMILES CC(C)(C)OC(=O)C[N+]#[C-]

Introduction

Basic Identification and Chemical Structure

tert-Butyl isocyanoacetate (CAS Registry Number: 2769-72-4) is characterized by the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.168 g/mol . The compound features a tert-butyl ester group connected to an isocyanoacetate moiety, with the functional isocyano (-NC) group being a defining characteristic of this molecule. The structural representation highlights the carbon-nitrogen triple bond that distinguishes isocyanides from other nitrogen-containing functional groups.

Nomenclature and Synonyms

The compound is known by several names in chemical literature and commercial catalogs:

Systematic NameCommon Names and Synonyms
tert-Butyl 2-isocyanoacetateT-butyl isocyanoacetate
tert-Butylisocyanoacetate
2-Isocyano Acetic Acid Tert-Butyl Ester
Acetic acid, 2-isocyano-, 1,1-dimethylethyl ester
CNCH₂COOt-Bu

Table 1: Nomenclature variations for tert-Butyl isocyanoacetate

Physical and Chemical Properties

tert-Butyl isocyanoacetate exists as a colorless liquid under standard conditions with distinctive physical properties that influence its handling, storage, and application in chemical synthesis.

Key Physical Properties

PropertyValueReference
Physical StateColorless liquid
Density0.97 g/mL at 20°C
Boiling Point50°C at 0.1 mm Hg
Flash Point82°C
Refractive Indexn20/D 1.422
Recommended Storage Temperature-20°C

Table 2: Physical properties of tert-Butyl isocyanoacetate

Chemical Reactivity

The reactivity of tert-Butyl isocyanoacetate is primarily dictated by the isocyano functional group (-NC) and the tert-butyl ester moiety. The isocyano group contains a divalent carbon with a lone pair of electrons, making it:

  • Nucleophilic at the carbon atom

  • Capable of coordination with transition metals

  • Susceptible to addition reactions across the C≡N bond

  • Reactive in multicomponent coupling reactions

The tert-butyl ester group provides:

  • Steric hindrance that can influence reaction pathways

  • Protection for the carboxylic acid functionality

  • Susceptibility to acid-catalyzed cleavage for protecting group removal

Synthesis Methods

While the search results don't provide specific synthesis methods for tert-Butyl isocyanoacetate, we can outline potential synthetic routes based on general isocyanide chemistry:

Applications in Organic Synthesis

tert-Butyl isocyanoacetate serves as a versatile building block in organic synthesis, participating in numerous transformation pathways:

Multicomponent Reactions

The isocyano group makes tert-Butyl isocyanoacetate particularly valuable in multicomponent reactions, including:

  • Passerini reactions for the synthesis of α-acyloxy carboxamides

  • Ugi reactions leading to α-acylamino amides

  • Preparation of heterocyclic compounds through cyclization reactions

Pharmaceutical Applications

The compound functions as a precursor in the synthesis of various bioactive molecules:

  • Peptide mimetics containing non-natural amino acid derivatives

  • Heterocyclic scaffolds found in pharmaceutical compounds

  • Building blocks for peptidomimetic drug development

Hazard TypeClassificationSymbol
Acute ToxicityHarmful if swallowed (H302)GHS07
Harmful if inhaled (H332)
Signal WordWarning

Table 3: Hazard classification of tert-Butyl isocyanoacetate

Analytical Characterization

Spectroscopic Properties

The structural confirmation and purity assessment of tert-Butyl isocyanoacetate typically employ several spectroscopic methods:

  • Infrared Spectroscopy (IR):

    • Characteristic C≡N stretching absorption around 2150-2250 cm⁻¹

    • Ester C=O stretching around 1730-1750 cm⁻¹

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR shows characteristic signals for:

      • tert-Butyl group (singlet around δ 1.45-1.50 ppm)

      • Methylene protons adjacent to the isocyano group (singlet around δ 4.0-4.2 ppm)

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z 141

    • Fragmentation pattern showing loss of the tert-butyl group (m/z 85)

Comparative Analysis with Related Compounds

Although tert-Butyl isocyanoacetate has its unique properties and applications, understanding its relationship to similar compounds provides valuable context:

Comparison with Other Isocyanoacetates

CompoundMolecular WeightKey DifferencesApplications
Methyl isocyanoacetate99.08 g/molLower steric hindrance; more reactiveGeneral isocyanide chemistry; more susceptible to hydrolysis
Ethyl isocyanoacetate113.11 g/molIntermediate steric propertiesWidely used in multicomponent reactions
tert-Butyl isocyanoacetate141.17 g/molHighest steric hindrance; selective reactivitySelective transformations; acid-labile protecting group

Table 4: Comparative analysis of different isocyanoacetate esters

Current Research Trends and Future Directions

The continued exploration of tert-Butyl isocyanoacetate in chemical research focuses on several promising areas:

  • Development of novel multicomponent reactions for complex molecule synthesis

  • Application in flow chemistry for continuous processing of pharmaceuticals

  • Investigation of catalytic transformations for stereoselective reactions

  • Exploration of new protecting group strategies in peptide synthesis

  • Design of functionalized materials through isocyanide chemistry

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